2,6-Dibromo-3,5-difluorophenylacetonitrile
Overview
Description
2,6-Dibromo-3,5-difluorophenylacetonitrile is a chemical compound with the molecular formula C8H3Br2F2N and a molecular weight of 310.92 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a nitrile group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2,6-Dibromo-3,5-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and fluorination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dibromo-3,5-difluorophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-3,5-difluorophenylacetonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-difluorophenylacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine and fluorine atoms play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
2,6-Dibromo-3,5-difluorophenylacetonitrile can be compared with other similar compounds, such as:
2,6-Dibromo-3,4-difluorophenylacetonitrile: Similar structure but with different fluorine atom positions.
3,5-Dibromo-2,6-difluorophenylacetonitrile: Similar structure but with different bromine atom positions.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.
Properties
IUPAC Name |
2-(2,6-dibromo-3,5-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-7-4(1-2-13)8(10)6(12)3-5(7)11/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQRXPSKIPIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)CC#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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